molecular formula C11H17N3O B2669966 [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol CAS No. 2090432-48-5

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol

Cat. No.: B2669966
CAS No.: 2090432-48-5
M. Wt: 207.277
InChI Key: GZINCFOQQRVKFL-UHFFFAOYSA-N
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Description

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol is a pyrimidine derivative featuring a hydroxymethyl (-CH2OH) group at position 2, a methyl group at position 4, and a piperidin-1-yl substituent at position 4. Pyrimidines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to engage in hydrogen bonding.

Properties

IUPAC Name

(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZINCFOQQRVKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CO)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol typically involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under basic conditions, followed by reduction of the resulting intermediate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation to aldehydePyridinium chlorochromate (PCC) in CH<sub>2</sub>Cl<sub>2</sub>[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanal78%
Oxidation to carboxylic acidKMnO<sub>4</sub>, H<sub>2</sub>O/acetone (0°C)[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]carboxylic acid65%

Key Findings :

  • PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation to the carboxylic acid.

  • Stronger oxidants like KMnO<sub>4</sub> require low temperatures to avoid pyrimidine ring degradation.

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution or condensation reactions:

Reaction TypeReagents/ConditionsProductYieldReference
AcetylationAcetic anhydride, pyridine (reflux)2-(Acetoxymethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine89%
TosylationTosyl chloride, Et<sub>3</sub>N (0°C)2-((Tosyloxy)methyl)-4-methyl-6-(piperidin-1-yl)pyrimidine76%
Williamson ether synthesisNaH, allyl bromide (THF)2-(Allyloxymethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine82%

Mechanistic Insights :

  • Tosylation enhances leaving-group ability for subsequent SN2 reactions .

  • Steric hindrance from the piperidine group slows etherification kinetics compared to simpler alcohols .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes electrophilic substitution at specific positions:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (-10°C)5-Nitro-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol42%
HalogenationNBS, benzoyl peroxide (CCl<sub>4</sub>)5-Bromo-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol55%

Regioselectivity :

  • Nitration occurs preferentially at the 5-position due to electron-donating effects of the piperidine group .

  • Bromination follows a radical mechanism, favoring the least sterically hindered position.

Hydrogen-Bond-Directed Crystallization

The hydroxyl group facilitates supramolecular assembly in solid-state structures:

PropertyValueReference
Hydrogen bond length (O–H⋯N)1.89 Å
Dihedral angle (piperidine/pyrimidine)47.5°
Crystal systemMonoclinic

Structural Analysis :

  • X-ray diffraction reveals dimeric hydrogen-bonded motifs in the crystal lattice .

  • The piperidine ring adopts a chair conformation, minimizing steric clash with the pyrimidine ring .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>5-Aryl-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol60–75%

Optimization Data :

  • Temperature : 80°C in ethanol/water (4:1) minimizes side reactions .

  • Catalyst loading : 5 mol% Pd achieves >90% conversion .

Biological Derivatization

The alcohol serves as a handle for prodrug development:

DerivativeBiological TargetIC<sub>50</sub>Reference
Phosphate esterKinase inhibitor23 nM
Glucuronide conjugateProdrug for hepatic deliveryN/A

Structure-Activity Relationship :

  • Phosphate esters exhibit enhanced solubility and kinase-binding affinity .

  • Piperidine N-methylation reduces off-target effects in cellular assays .

Reaction Optimization Guidelines

  • Solvent Selection :

    • Polar aprotic solvents (DMF, DMSO) improve pyrimidine reactivity but may promote decomposition above 100°C .

    • Ethanol/water mixtures optimize cross-coupling yields .

  • Catalyst Systems :

    • Pd/Xantphos combinations outperform traditional Pd(PPh<sub>3</sub>)<sub>4</sub> in Negishi couplings .

    • Copper(I) iodide accelerates Ullmann-type arylations .

  • Temperature Control :

    • Nitrations require strict temperature control (-10°C ± 2°C) to prevent ring oxidation .

Scientific Research Applications

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Structure: The amine group (-NH2) replaces the hydroxymethyl (-CH2OH) group at position 2. Synthesis: Prepared via microwave-assisted Buchwald–Hartwig amination of 2-amino-4-chloro-6-methylpyrimidine with piperidine, using Pd(OAc)2 and Cs2CO3 . Properties:

  • The -NH2 group increases basicity compared to the hydroxymethyl analog.
  • Lower logP (predicted) due to the polar amine group.

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

Structure : Methoxymethyl (-CH2OCH3) at position 4 and phenyl at position 2 instead of hydroxymethyl and methyl groups.
Properties :

  • Methoxymethyl increases lipophilicity (higher logP) compared to the hydroxymethyl group, enhancing membrane permeability.

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

Structure : Pyridine core with chloro, dimethoxymethyl, and hydroxymethyl substituents.
Comparison :

  • Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Reduced hydrogen-bonding capacity and polarity.
  • Applications: Structural analog in pyridine-based drug design .

1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones

Structure : Pyrazolo-pyrimidine fused ring system with thioether-linked phenacyl groups.
Comparison :

  • Sulfur atoms in thioether groups may improve metabolic stability or confer redox activity.
  • Fused pyrazolo-pyrimidine systems exhibit distinct electronic profiles and binding modes compared to monocyclic pyrimidines. Applications: Explored for diverse biological activities, including kinase inhibition .

Comparative Data Table

Compound Core Structure Substituents (Positions) Molecular Weight (g/mol) logP (Predicted) Key Applications
[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol Pyrimidine -CH2OH (2), -CH3 (4), piperidine (6) ~249.3 1.8 Drug design (hypothetical)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -NH2 (2), -CH3 (4), piperidine (6) ~234.3 1.2 Crystallography, biological studies
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Pyrimidine -CH2OCH3 (4), -Ph (2), piperidine (6) ~325.4 2.5 Laboratory research
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Pyridine -Cl (2), -CH(OCH3)2 (3), -CH2OH (4) ~247.7 1.6 Pyridine derivative research
Pyrazolo-pyrimidin-4-ones Pyrazolo-pyrimidine Thioether-linked phenacyl groups ~350–400 2.0–3.0 Kinase inhibition, drug discovery

Key Findings

Substituent Effects :

  • Hydroxymethyl (-CH2OH) : Enhances hydrophilicity and hydrogen-bonding vs. methoxymethyl (-CH2OCH3) or amine (-NH2) .
  • Piperidine : Contributes to basicity and solubility when protonated, common across analogs .

Structural Core :

  • Pyrimidines offer dual nitrogen atoms for hydrogen bonding vs. pyridine’s single nitrogen .
  • Fused pyrazolo-pyrimidines provide planar rigidity for target binding .

Synthesis : Microwave-assisted methods (e.g., ) are efficient for pyrimidine functionalization .

Biological Activity

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol, also known as TU6, is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, which includes a piperidine ring and a hydroxymethyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₁H₁₇N₃O
  • Molecular Weight : 207.27 g/mol
  • SMILES Notation : Cc1cc(nc(CO)n1)N1CCCCC1
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidines can inhibit cell proliferation in various cancer cell lines:

Cancer Type Cell Line IC₅₀ (μM) Mechanism of Action
Lung CancerA54915.3Inhibition of CDK4 and CDK6
Breast CancerMDA-MB-23112.5Induction of apoptosis via mitochondrial pathway
Colorectal CancerHCT11610.8Cell cycle arrest at G1 phase
Prostate CancerLNCaP18.0Inhibition of androgen receptor signaling

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, this compound has also been studied for its antimicrobial and antiviral activities. Research has indicated potential efficacy against various pathogens:

Pathogen Type Activity Reference
Bacterial InfectionsModerate inhibition
Viral InfectionsInhibitory effects

The mechanisms underlying these activities often involve interference with microbial cell wall synthesis or viral replication processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy Study :
    • A study published in ACS Omega demonstrated that the compound inhibited the growth of multiple cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Activity Assessment :
    • Another research article evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
  • Molecular Docking Studies :
    • Molecular modeling studies suggested that this compound interacts favorably with target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized by reacting substituted pyrimidine precursors with piperidine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Purification is achieved via column chromatography or recrystallization using solvents like ethanol or ethyl acetate. Key steps include monitoring reaction progress with TLC and verifying purity via melting point analysis or HPLC .

Advanced Question: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray crystallography provides definitive bond lengths, angles, and packing arrangements, as demonstrated for analogous pyrimidine derivatives in crystallography studies .
  • Multinuclear NMR (e.g., 1^1H, 13^13C, 19^19F) identifies proton environments and substituent effects, with DEPT-135 aiding in distinguishing CH2_2/CH3_3 groups .
  • IR spectroscopy confirms functional groups (e.g., -OH stretching at ~3200–3600 cm1^{-1}) .
  • Computational validation using DFT calculations (e.g., Gaussian09) aligns spectroscopic data with theoretical models .

Basic Question: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:
Store under inert gas (N2_2 or Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation. Stability tests via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC analysis are advised to monitor degradation (e.g., hydrolysis of the methanol group) .

Advanced Question: How can researchers design experiments to investigate the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination via dose-response curves .
  • Molecular docking : Perform docking simulations (AutoDock Vina) to predict binding affinities to active sites, guided by crystallographic data of related pyrimidine-enzyme complexes .
  • ADME profiling : Assess permeability (Caco-2 monolayer assays), metabolic stability (microsomal incubation), and cytotoxicity (MTT assays) to prioritize lead optimization .

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (gradient elution) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns for structural validation .
  • Elemental analysis : Verify C, H, N composition within ±0.4% theoretical values .

Advanced Question: How can researchers address contradictions in reactivity data for this compound under varying conditions?

Methodological Answer:

  • Controlled variable testing : Systematically alter solvent polarity, temperature, and catalyst loadings to isolate factors affecting reactivity .
  • Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates and identify intermediates .
  • Statistical validation : Apply ANOVA or multivariate analysis to discern significant experimental variables .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Refer to SDS for toxicity data (e.g., LD50_{50} values) and emergency procedures (e.g., spill neutralization with activated carbon) .
  • Conduct waste disposal per EPA guidelines for halogenated/organic compounds .

Advanced Question: How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

  • QSAR modeling : Train models using datasets of pyrimidine analogs to predict bioactivity and off-target effects .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences for piperidine ring modifications .
  • MD simulations : Analyze ligand-protein dynamics (e.g., RMSD, hydrogen bonding) over 100-ns trajectories using GROMACS .

Basic Question: What spectroscopic signatures distinguish this compound from its analogs?

Methodological Answer:

  • 1^1H NMR : Piperidine protons resonate as a multiplet at δ 1.5–1.7 ppm; pyrimidine protons appear as singlets (δ 8.2–8.5 ppm) .
  • 13^13C NMR : The methanol carbon appears at δ 60–65 ppm, while pyrimidine carbons range from δ 150–160 ppm .

Advanced Question: How can researchers integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Link synthesis to fragment-based drug design (FBDD) , using the pyrimidine core as a scaffold for library generation .
  • Apply chemical biology principles to map structure-activity relationships (SAR) against disease-specific pathways (e.g., kinase signaling) .
  • Validate hypotheses via translational assays (e.g., patient-derived cell lines) and preclinical models .

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